Isoamyllactat

Übersicht

Beschreibung

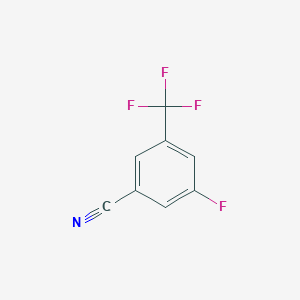

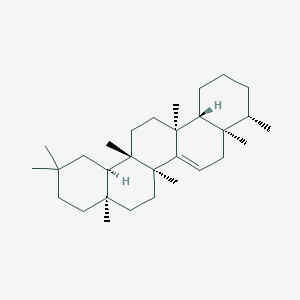

Isoamyl lactate, also known as 3-methylbutyl 2-hydroxypropanoate, is an ester formed from isoamyl alcohol and lactic acid. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The molecular formula of isoamyl lactate is C8H16O3, and it has a molecular weight of 160.21 g/mol .

Wissenschaftliche Forschungsanwendungen

C8H16O3 C_8H_{16}O_3 C8H16O3

und einem Molekulargewicht von 160.2108, ist eine Verbindung mit mehreren Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse von sechs verschiedenen Anwendungen, die jeweils in einem eigenen Abschnitt behandelt werden.Aroma- und Duftstoff

Isoamyllactat wird aufgrund seines fruchtigen Geruchs als Aroma- und Duftstoff verwendet. Es wird häufig Lebensmitteln, Parfüms und Kosmetika zugesetzt, um einen angenehmen Duft und Geschmack zu verleihen .

Wirkmechanismus

Biochemical Pathways

Isoamyl lactate can be synthesized via the leucine biosynthetic pathway coupled with the Ehrlich degradation pathway in yeast . The upstream part of the pathway from pyruvate to α-IPM is confined to mitochondria, whereas the downstream part of the pathway from α-IPM to KIC and the Ehrlich degradation pathway are present in the cytosol . Overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter can boost the transportation of α-IPM from mitochondria to the cytosol .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Isoamyl lactate are not fully understood. It is known that it is involved in various biochemical reactions. It is produced through the esterification of lactic acid and isoamyl alcohol . The enzymes and proteins it interacts with are yet to be identified.

Cellular Effects

Lactate, a component of Isoamyl lactate, has been shown to play a role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Molecular Mechanism

It is known that it is produced through the esterification of lactic acid and isoamyl alcohol . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Temporal Effects in Laboratory Settings

Lactate, a component of Isoamyl lactate, has been shown to have effects on the metabolic rates and cytokine production of cells over time .

Dosage Effects in Animal Models

Lactate, a component of Isoamyl lactate, has been shown to have beneficial haemodynamic effects in animal models of endotoxic shock .

Metabolic Pathways

Isoamyl lactate is involved in the esterification pathway where lactic acid and isoamyl alcohol are converted into Isoamyl lactate . The enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels are yet to be identified.

Transport and Distribution

Lactate, a component of Isoamyl lactate, has been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Lactate, a component of Isoamyl lactate, has been shown to aggregate in distinct patterns within various cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoamyl lactate is typically synthesized through an esterification reaction between isoamyl alcohol and lactic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or a supported sodium bisulfate catalyst. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, isoamyl lactate is produced using a similar esterification process. The use of supported sodium bisulfate as a catalyst has been shown to be effective, providing high yields and mild reaction conditions. The reaction is conducted at a temperature of around 105°C, and the water produced is continuously removed to shift the equilibrium towards the formation of the ester .

Analyse Chemischer Reaktionen

Types of Reactions: Isoamyl lactate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: Isoamyl lactate can be hydrolyzed back to isoamyl alcohol and lactic acid in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

Oxidation: Isoamyl lactate can be oxidized to produce corresponding carboxylic acids and other oxidation products.

Major Products Formed:

- **Hydro

Eigenschaften

IUPAC Name |

3-methylbutyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRORGGSWAKIXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858801 | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19329-89-6 | |

| Record name | Isoamyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19329-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR4JQR9E0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isoamyl lactate primarily used for?

A1: Isoamyl lactate finds significant use as a flavoring agent, particularly in the food and beverage industry. Its presence contributes to specific aroma profiles, notably in alcoholic beverages like wine. Research indicates that the type of closure used for wine bottles can influence the concentration of isoamyl lactate, impacting the final sensory experience. [, ]

Q2: Can isoamyl lactate be found naturally?

A2: Yes, isoamyl lactate naturally occurs in various fruits, contributing to their characteristic aromas. This natural presence makes it a desirable flavor additive in food products. []

Q3: How is isoamyl lactate synthesized in a laboratory setting?

A3: Isoamyl lactate is typically synthesized through the esterification of lactic acid with isoamyl alcohol. This reaction is often facilitated by catalysts, with numerous studies exploring efficient catalytic systems. Researchers have investigated various catalysts, including strong acidic cationic exchange resins, titanium sulfate, sodium bisulfate monohydrate, and even vitamin C. [, , , ]

Q4: Are there any studies on optimizing the synthesis of isoamyl lactate?

A4: Yes, multiple research efforts have focused on optimizing the synthesis of isoamyl lactate to enhance yield and efficiency. Factors such as catalyst type and concentration, molar ratio of reactants, reaction time, and temperature have been meticulously studied. For instance, a study highlighted the effectiveness of titanium sulfate as a catalyst, achieving a high esterification yield of 98.38% under optimized conditions. []

Q5: Beyond traditional catalysts, are there alternative approaches to synthesizing isoamyl lactate?

A5: Research explores environmentally friendly alternatives for isoamyl lactate synthesis. One study demonstrated the successful use of vitamin C as a catalyst, offering a greener alternative to conventional strong acids like sulfuric acid. []

Q6: What are the key considerations when choosing a catalyst for isoamyl lactate synthesis?

A6: Catalyst selection significantly impacts the efficiency and environmental impact of isoamyl lactate production. Strong acidic cationic exchange resins, resin-supported Lewis acids, sodium bisulfate monohydrate, solid super acids, heteropoly acids, and molecular sieves are identified as suitable options for this process. []

Q7: Apart from its role as a flavoring agent, are there other applications for isoamyl lactate?

A7: Isoamyl lactate is also investigated for its potential as a green solvent. Research suggests its use in solvent compositions, potentially contributing to more environmentally friendly industrial processes. []

Q8: Are there specific analytical techniques used to study isoamyl lactate?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for the identification and quantification of isoamyl lactate, particularly in complex mixtures like wine and other beverages. [, , ]

Q9: How do researchers analyze the sensory impact of isoamyl lactate in beverages like wine?

A9: Sensory analysis, often conducted by trained panels, plays a crucial role in evaluating the impact of isoamyl lactate on the aroma profile of wine. These analyses, combined with statistical methods like Principal Component Analysis (PCA), help establish correlations between volatile compounds like isoamyl lactate and specific sensory attributes. [, ]

Q10: Has research explored the relationship between microbial activity and isoamyl lactate production in fermented beverages?

A10: Yes, studies have investigated the role of microorganisms in the production of volatile compounds, including isoamyl lactate, during fermentation. For instance, research on flat peach wine fermentation revealed a correlation between the presence of specific bacterial genera (Fructobacillus, Leuconostoc, Lactobacillus) and the production of isoamyl lactate. These findings highlight the contribution of microbial metabolism to the final aroma profile of fermented beverages. [, ]

Q11: Are there any concerns regarding the stability of isoamyl lactate in different formulations?

A11: While specific data on isoamyl lactate's stability in various formulations is limited in the provided research, it is a crucial aspect to consider, especially in food and beverage applications. Factors such as pH, temperature, and exposure to light can potentially influence its stability over time. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)

![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)